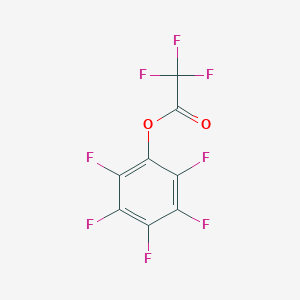

Pentafluorophenyl trifluoroacetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to pentafluorophenyl trifluoroacetate, such as tris(pentafluorophenyl)borane, has been documented. These compounds are known for their role as activators in Ziegler-Natta chemistry and as catalysts or reagents in organic and organometallic reactions, including hydrometallation, alkylation, and aldol-type reactions (Erker, 2005).

Molecular Structure Analysis

While specific studies on the molecular structure of pentafluorophenyl trifluoroacetate were not found, related compounds like tris(pentafluorophenyl)borane have been extensively studied. The molecular structure of these compounds significantly influences their reactivity and utility in catalysis, as seen in their applications in various chemical reactions.

Chemical Reactions and Properties

Pentafluorophenylammonium triflate (PFPAT) has been identified as a highly efficient catalyst in the synthesis of 2,4,6-triarylpyridines, highlighting its potential in facilitating reactions under solvent-free conditions (Montazeri & Mahjoob, 2012). Additionally, PFPAT has demonstrated effectiveness in catalyzing C-acylations of enol silyl ethers with acid chlorides, showcasing its versatility and efficiency as a catalyst in organic synthesis (Iida et al., 2007).

Physical Properties Analysis

The physical properties of pentafluorophenyl trifluoroacetate, including its stability, solubility, and volatility, are crucial for its application in chemical syntheses. Although specific details on these properties were not found, the physical characteristics of related fluorinated compounds suggest that they possess unique properties beneficial for various chemical processes.

Chemical Properties Analysis

The chemical properties of pentafluorophenyl trifluoroacetate, such as its reactivity, acidity, and potential for forming stable complexes, contribute to its utility in chemical synthesis. For example, pentafluorophenylammonium triflate has been used as a catalyst for esterification, thioesterification, and transesterification, indicating the broad applicability of pentafluorophenyl-containing compounds in organic synthesis (Funatomi et al., 2006).

Applications De Recherche Scientifique

Catalysis in Polymerization : Tris(pentafluorophenyl)borane is used as a catalyst in homogeneous Ziegler-Natta chemistry for olefin polymerization and other organic and organometallic reactions (Erker, 2005).

Co-catalyst in Metallocene-based Processes : Pentafluorophenylboranes, including tris(pentafluorophenyl)borane, have significant roles as co-catalysts in metallocene-based industrial processes for olefin polymerization (Piers & Chivers, 1998).

Hydrosilylation of Amides : Tris(pentafluorophenyl)boron acts as an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides (Chadwick et al., 2014).

Lewis Acid Catalysis : Tris(pentafluorophenyl)boron is an efficient, air-stable, and water-tolerant Lewis acid catalyst for various chemical reactions, including aldol-type and Michael reactions (Ishihara et al., 1995).

Borylation Chemistry : Tris(pentafluorophenyl)borane, due to its high Lewis acidity, is widely used in reactions like borylation, hydrogenation, hydrosilylation, and frustrated Lewis pair (FLP) chemistry (Lawson & Melen, 2017).

Improving Lithium-Ion Battery Power : Tris(pentafluorophenyl) borane was investigated as an electrolyte additive to enhance the power capabilities of lithium-ion batteries (Chen & Amine, 2006).

Organic Synthesis and Modification : Pentafluorophenylboranes are used in the sulfonation and deuteration of organic compounds like free-base corroles (Gross & Mahammed, 2002).

Fluorination of Organic Molecules : Pentafluorophenyl moieties are transferred to various fluorinated inorganic and organic sulfur and carbon centers for the preparation of fluorinated molecules (Patel & Kirchmeier, 1992).

In Polymerization Processes : Tris(pentafluorophenyl)borane is used as a catalyst to lower the ring-opening polymerization temperature of certain organic compounds (Arslan et al., 2018).

In Solid-Phase Synthesis : Pentafluorophenyl S-acetylmercaptoacetate is used in solid-phase synthesis for the modification of peptides (Drijfhout et al., 1990).

In Advanced Battery Technologies : Tris (pentafluorophenyl) phosphine is used as an electrolyte additive in high-voltage lithium-ion batteries (Xu et al., 2012).

Safety And Hazards

Pentafluorophenyl trifluoroacetate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Pentafluorophenyl trifluoroacetate has potential applications in the field of peptide synthesis . It can be used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer . It also acts as an acylating agent and a coupling agent for the peptide-type coupling of N-substituted glycine oligomers . In addition, it is used in the synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) by reacting with 3-thiopheneacetic acid . Future research could explore more applications of this compound in various fields.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQURUZYYSOUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401978 | |

| Record name | Pentafluorophenyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl trifluoroacetate | |

CAS RN |

14533-84-7 | |

| Record name | Pentafluorophenyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenyl Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)

![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)

![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)